molecular formula C12H20ClNO B4446198 (cyclohexylmethyl)(2-furylmethyl)amine hydrochloride

(cyclohexylmethyl)(2-furylmethyl)amine hydrochloride

Cat. No. B4446198
M. Wt: 229.74 g/mol
InChI Key: SKTBLJPBUDCIEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Cyclohexylmethyl)(2-furylmethyl)amine hydrochloride is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a white crystalline powder with a molecular formula of C14H20ClNO and a molecular weight of 253.77 g/mol. In

Mechanism of Action

The mechanism of action of (cyclohexylmethyl)(2-furylmethyl)amine hydrochloride is not fully understood. However, studies have suggested that it may act as a modulator of various neurotransmitter systems, including dopamine and acetylcholine. It may also have antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects:
Studies have shown that (cyclohexylmethyl)(2-furylmethyl)amine hydrochloride has various biochemical and physiological effects. It has been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain. It has also been shown to improve cognitive function and memory in animal models. Additionally, it has been shown to have anticancer properties, inhibiting the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

One advantage of using (cyclohexylmethyl)(2-furylmethyl)amine hydrochloride in lab experiments is its relative ease of synthesis. It is also a stable compound that can be stored for long periods of time. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on (cyclohexylmethyl)(2-furylmethyl)amine hydrochloride. One area of interest is its potential as a drug candidate for the treatment of Alzheimer's disease. Studies have shown that it may have neuroprotective and cognitive-enhancing effects, making it a promising candidate for further investigation. Another area of interest is its potential as a building block for the synthesis of other compounds with potential therapeutic applications. Finally, further studies are needed to fully understand its mechanism of action and its potential applications in various fields.

Scientific Research Applications

(Cyclohexylmethyl)(2-furylmethyl)amine hydrochloride has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and organic synthesis. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, such as cancer and Alzheimer's disease. In neuroscience, it has been studied for its effects on the central nervous system, including its potential as a neuroprotective agent. In organic synthesis, it has been used as a building block for the synthesis of other compounds.

properties

IUPAC Name

1-cyclohexyl-N-(furan-2-ylmethyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO.ClH/c1-2-5-11(6-3-1)9-13-10-12-7-4-8-14-12;/h4,7-8,11,13H,1-3,5-6,9-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKTBLJPBUDCIEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNCC2=CC=CO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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